molecular formula C14H11ClN4OS B5609045 N-(2-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide

N-(2-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide

Cat. No. B5609045
M. Wt: 318.8 g/mol
InChI Key: DBXFTEWUKXMOQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves one-pot reactions or multi-step processes that yield compounds with potential applications as fluorescent probes or in medicinal chemistry. For instance, Shao et al. (2011) demonstrated a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines in moderate to good yields. These compounds, including derivatives like 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, have shown efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied using various spectroscopic and analytical techniques. Chen et al. (2021) synthesized and analyzed the crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide. They used 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies to demonstrate the structure, alongside theoretical calculations based on the density functional method (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives can vary significantly depending on the substituents and reaction conditions. Wang et al. (2015) described a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide or acetone using molecular oxygen. This method provides a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines, important substrates, and intermediates in the preparation of fine chemicals (Wang et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often characterized during the synthesis process and can be influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, such as their reactivity with other chemical species, oxidation states, and potential as ligands or probes, are of significant interest. Studies such as those by Pailloux et al. (2007), which explore the oxidation reactivity channels for related compounds, contribute valuable insights into the chemical behavior of these molecules (Pailloux et al., 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c15-9-4-1-2-5-10(9)17-12(20)8-21-14-18-11-6-3-7-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFTEWUKXMOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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